5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide
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Description
5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives, which are known for their diverse pharmacological properties.
Scientific Research Applications
Synthesis and Biological Activity Evaluation
Antiprotozoal Activity : Compounds synthesized from similar structures, such as aza-analogues of furamidine, have been evaluated for their antiprotozoal activity. These compounds, including diamidines and prodrugs, showed significant in vitro activity against Trypanosoma br. rhodesiense and Plasmodium falciparum, with some demonstrating curative effects in vivo at low dosages in a mouse model for Trypanosoma br. rhodesiense. The synthetic pathways involve selective bromination, Suzuki coupling, and hydrogenation processes, which could be relevant for the synthesis of "5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide" and its exploration for antiprotozoal applications (Ismail et al., 2003).
Antimicrobial and Antiviral Testing : Another study on synthetic and biological studies of some fused pyrazoles and their ethoxyphthalimide derivatives highlights the reaction of ethylacetoacetate with nicotinohydrazide, leading to the formation of compounds that were screened for antimicrobial and antiviral testing. This process may offer insights into synthesizing and testing "5-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)nicotinamide" for similar biological activities (Joshi et al., 2010).
properties
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2/c16-12-7-11(8-17-9-12)15(21)18-10-13(14-3-1-6-22-14)20-5-2-4-19-20/h1-9,13H,10H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMDCZKKARECTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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